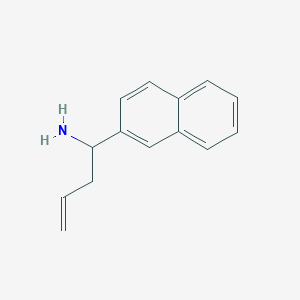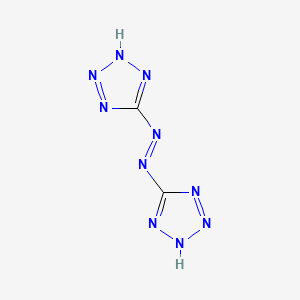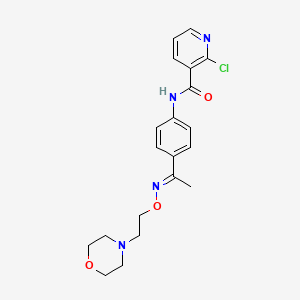
1-Naphthalen-2-ylbut-3-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalen-2-ylbut-3-en-1-amine is an organic compound with the molecular formula C14H15N It consists of a naphthalene ring system attached to a butenylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Naphthalen-2-ylbut-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with but-3-en-1-ol under acidic conditions to form the desired product. Another method includes the use of a Grignard reagent, where 2-naphthylmagnesium bromide reacts with but-3-en-1-amine to yield the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthalen-2-ylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-ylbut-3-en-1-one.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming naphthalen-2-ylbutan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as sulfonamides or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used under basic conditions to form amides or sulfonamides.
Major Products:
Oxidation: Naphthalen-2-ylbut-3-en-1-one.
Reduction: Naphthalen-2-ylbutan-1-amine.
Substitution: Various amides and sulfonamides depending on the reagents used.
Applications De Recherche Scientifique
1-Naphthalen-2-ylbut-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalen-2-ylbut-3-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The naphthalene ring system can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can affect pathways involved in cell signaling, metabolism, and other biological processes.
Comparaison Avec Des Composés Similaires
1-Naphthalen-2-ylbutan-1-amine: Similar structure but with a saturated butyl chain.
2-Naphthalenemethanamine: Contains a methylene bridge instead of a butenyl chain.
Naphthalene-2-ylamine: Lacks the butenyl chain, consisting only of the naphthalene ring and amine group.
Uniqueness: 1-Naphthalen-2-ylbut-3-en-1-amine is unique due to its unsaturated butenyl chain, which imparts different chemical reactivity and potential biological activity compared to its saturated or shorter-chain analogs. This
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
1-naphthalen-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C14H15N/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h2-4,6-10,14H,1,5,15H2 |
Clé InChI |
NQRQKHFRLBZQTH-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C1=CC2=CC=CC=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)










![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
